HC-toxin synthetase 1
Description
Properties
CAS No. |
148413-54-1 |
|---|---|
Molecular Formula |
C10H12BrN3O2 |
Synonyms |
HC-toxin synthetase 1 |
Origin of Product |
United States |
Molecular Genetics and Genomics of Hts1
Genomic Organization of the TOX2 Locus and HTS1 Copies
The genomic region harboring HTS1, known as the TOX2 locus, possesses a complex and dynamic architecture. This complexity is a key factor in the evolution of HC-toxin production.
In the reference isolate SB111, the TOX2 locus is situated on the largest chromosome, which has a size of 3.5 megabases (Mb). nih.govnih.gov This chromosome is notably absent in the closely related but non-toxin-producing strain SB114. nih.govnih.gov The genes required for HC-toxin biosynthesis, including HTS1, are not tightly clustered but are spread out over a large region of more than 500 kb, indicating a diffuse gene cluster arrangement. nih.govresearchgate.net In addition to HTS1, other genes involved in the HC-toxin biosynthetic pathway, such as TOXA and TOXC, are also located in multiple copies on this same 3.5 Mb chromosome. nih.govnih.gov
A defining feature of the TOX2 locus is the presence of multiple copies of the genes involved in HC-toxin synthesis. um.edu.mt In the SB111 isolate, HTS1 exists in two copies. nih.govnih.gov Other genes within the TOX2 locus are also present in two or three functional copies per genome. um.edu.mt This copy number variation is a significant characteristic of toxin-producing isolates, as these duplicated genes are absent in their non-producing counterparts. um.edu.mt The presence of duplicated chromosomal regions, specifically the 22-kb region containing HTS1, is a hallmark of toxin-producing strains. pnas.org
| Isolate | Chromosome Size (containing HTS1) | HTS1 Copy Number | Other TOX2 Genes | Source |
| SB111 (Tox2+) | 3.5 Mb | 2 | Multiple copies (e.g., TOXA, TOXC) | nih.govnih.gov |
| Other Tox2+ Isolates | 2.2 Mb | 2 (linked) | Multiple copies | nih.govnih.gov |
| SB114 (Tox2-) | N/A (lacks the 3.5 Mb chromosome) | 0 | Absent | nih.govnih.gov |
The structure of the TOX2 locus is not static across all toxin-producing isolates of C. carbonum. While some isolates, like SB111, carry the HTS1 copies on a 3.5 Mb chromosome, others have these genes on a smaller, 2.2 Mb chromosome. nih.govnih.gov Evidence suggests that a reciprocal translocation event is the likely cause for this difference in chromosome size among various Tox2+ isolates. nih.gov This indicates that the TOX2 locus has been subject to significant genetic rearrangements during its evolution. The evolution of the ability to produce HC-toxin did not arise from a single, simple event but rather through a more complex series of genetic changes, including the insertion or deletion of a large segment of chromosomal DNA. nih.govpnas.org The entire TOX2 locus, spanning over 500 kb, appears to be a key element in the evolution of host range in this pathogenic fungus. nih.gov
Transcriptional Regulation of HTS1 Expression
The expression of the HC-toxin synthetase 1 (HTS1) gene is a tightly controlled process, essential for the production of HC-toxin and the pathogenic lifestyle of fungi such as Cochliobolus carbonum. This regulation occurs at the transcriptional level and is influenced by a variety of factors, including specific regulatory proteins and the fungus's interaction with its host.
Factors Influencing HTS1 Transcript Levels
The production of HC-toxin is governed by a complex genetic locus known as TOX2. This locus contains not only the structural gene HTS1 but also other genes required for toxin biosynthesis and its regulation. nih.govpnas.orgnih.gov The expression of all known TOX2 genes, including HTS1, is coordinately regulated, indicating a sophisticated control mechanism. nih.gov While environmental and nutritional signals are known to regulate the synthesis of other fungal toxins, the specific environmental cues that directly modulate HTS1 transcript levels in HC-toxin producing fungi remain an area of active research. mdpi.com However, it is established that the genetic background of the fungus, specifically the presence of the TOX2 locus, is the primary determinant for HTS1 expression. pnas.orgnih.gov Toxin-producing isolates of C. carbonum possess the TOX2 gene cluster, whereas non-producing isolates lack it entirely. pnas.orgnih.govresearchgate.net
Pathway-Specific Transcription Factors (e.g., TOXE)
A key regulator of HTS1 expression is the pathway-specific transcription factor TOXE. nih.govnih.gov The TOXE gene is part of the TOX2 locus and is indispensable for the transcription of HTS1 and other genes within the cluster. nih.govnih.govresearchgate.net TOXE functions as a DNA-binding protein that recognizes a specific 10-base pair motif, known as the "tox-box," located in the promoter regions of the TOX2 genes. nih.gov
Structurally, TOXE is a novel type of transcription factor, featuring a basic region similar to that of bZIP proteins and four ankyrin repeats, but it lacks a leucine (B10760876) zipper. nih.gov Both the basic region and the ankyrin repeats are crucial for its DNA-binding activity. nih.gov This unique structure suggests that TOXE may be a prototype for a new family of fungal transcription factors involved in the regulation of secondary metabolite biosynthesis. nih.gov Mutational analysis has demonstrated that the disruption of TOXE abolishes HC-toxin production and virulence, confirming its critical role as a specific regulator of the HC-toxin biosynthetic pathway. nih.gov
| Regulatory Factor | Type | Function |
| TOXE | Transcription Factor | Binds to "tox-box" motifs in the promoters of TOX2 genes, including HTS1, to activate their transcription. nih.gov |
Expression During Fungal Development and Host Interaction
The expression of HTS1 is intimately linked with the pathogenic development of the fungus and its interaction with a susceptible host plant. nih.govmdpi.comfrontiersin.orgnih.govfrontiersin.org HC-toxin is a key virulence factor for C. carbonum in its interaction with certain genotypes of maize. nih.govpnas.orgnih.gov The toxin acts as an inhibitor of histone deacetylases in the host plant, which is thought to suppress host defense responses and facilitate fungal colonization. nih.govresearchgate.netnih.gov
Consequently, it is inferred that HTS1 expression is significantly upregulated during the early stages of infection of a susceptible host. The interaction between the pathogen and the host provides the necessary signals to trigger the expression of the TOX2 gene cluster, leading to the synthesis of HC-toxin. nih.govmdpi.comfrontiersin.orgnih.govfrontiersin.org The precise signaling pathways that connect host recognition to the activation of TOXE and subsequent HTS1 transcription are complex and likely involve a cascade of molecular events initiated by physical contact and chemical cues from the host plant.
Comparative Genomics and Evolutionary Insights
Comparative genomic analyses have provided valuable insights into the origin, evolution, and distribution of the HTS1 gene and the HC-toxin biosynthetic pathway among fungal species. These studies reveal a fascinating story of gene duplication, clustering, and potential horizontal gene transfer.
Homologs in Other Fungal Species
Initially, HC-toxin production and the HTS1 gene were thought to be unique to Cochliobolus carbonum. However, subsequent research has identified a homologous gene cluster in another fungal species, Alternaria jesenskae. nih.govresearchgate.net This fungus also produces HC-toxin, and its genome contains a duplicated set of genes for HC-toxin biosynthesis, collectively referred to as AjTOX2, which includes a homolog of HTS1 (AjHTS1). nih.govresearchgate.net The proteins encoded by the AjTOX2 locus share a high degree of amino acid identity (75-85%) with their counterparts in C. carbonum. nih.govresearchgate.net
The genomic organization of the TOX2 genes in A. jesenskae shows a similar, though not identical, partial clustering to that in C. carbonum. nih.govresearchgate.net The presence of this highly conserved gene cluster in two distinct genera within the Pleosporaceae family suggests a shared evolutionary history. researchgate.net Furthermore, evidence of a truncated HTS1 homolog has been found in Pyrenophora tritici-repentis, another member of the Pleosporaceae. mdpi.com The discovery of these homologs raises intriguing questions about the evolutionary origins of the HC-toxin biosynthetic pathway, with possibilities including vertical inheritance from a common ancestor with subsequent loss in many species, or horizontal gene transfer between species. researchgate.net
| Fungal Species | HTS1 Homolog | Key Features |
| Alternaria jesenskae | AjHTS1 | Part of the AjTOX2 gene cluster; shares 75-85% amino acid identity with C. carbonum HTS1. nih.govresearchgate.net |
| Pyrenophora tritici-repentis | Truncated HTS1 homolog | Contains domains similar to HTS1 but appears to be a shortened version. mdpi.com |
Phylogenetic Relationships with Other NRPSs
This compound is a member of a large and diverse family of enzymes known as nonribosomal peptide synthetases (NRPSs). nih.govnih.gov These modular enzymes are responsible for the synthesis of a wide array of bioactive peptides in bacteria and fungi. nih.govdtu.dkresearchgate.net Phylogenetic analyses of NRPSs, typically based on the alignment of conserved domains such as the adenylation (A) and condensation (C) domains, are powerful tools for understanding their evolutionary relationships. nih.govresearchgate.netdtu.dk
Phylogenetic studies that include HTS1 and other NRPSs reveal that these enzymes have undergone complex evolutionary processes, including gene duplication, domain shuffling, and divergence of substrate specificity. nih.govresearchgate.net The modular nature of NRPSs allows for a degree of evolutionary flexibility, enabling the generation of novel peptide products. HTS1, with its four modules dedicated to the incorporation of D-proline, L-alanine, D-alanine, and L-2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo), represents a specific evolutionary trajectory within the vast landscape of NRPSs. nih.govnih.gov The phylogenetic placement of HTS1 among other NRPSs helps to illuminate the evolutionary origins of its unique structure and function.
Hypotheses on Horizontal Gene Transfer
The sporadic distribution of the this compound (HTS1) gene and the associated TOX2 gene cluster among fungal species has led to significant debate regarding its evolutionary origins. The prevailing hypotheses center on horizontal gene transfer (HGT), a process of genetic exchange between organisms other than parent-to-offspring inheritance, as a key mechanism for the dissemination of this virulence factor.
One of the primary lines of evidence supporting the HGT of the HTS1 gene cluster comes from its presence in distantly related fungal species. While prevalent in certain isolates of Cochliobolus carbonum, a pathogen of maize, a remarkably similar gene cluster is also found in Alternaria jesenskae. researchgate.net These two genera, although both within the Pleosporaceae family, are not considered sister taxa. This has led to the hypothesis that the entire TOX2 cluster, or at least the core genes including HTS1, was transferred horizontally between an ancestor of C. carbonum and A. jesenskae. researchgate.net
An alternative, though less favored, hypothesis is that the TOX2 locus was present in a common ancestor of both Cochliobolus and Alternaria and was subsequently lost in most of the descendant species. researchgate.net However, the highly patchy distribution of the gene cluster among various fungal lineages makes a scenario of multiple independent gene loss events less parsimonious than a limited number of HGT events.
Further fueling the HGT hypothesis is the discovery of HTS1 orthologs in other, more distantly related fungi. For instance, orthologs have been identified in Setosphaeria turcica and Pyrenophora tritici-repentis. Moreover, a functional ortholog, APS1, exists in Fusarium incarnatum/semitectum, which synthesizes apicidin, a structurally related cyclic tetrapeptide. The presence of these related gene clusters in different fungal classes strengthens the argument for their lateral movement across species barriers.
The genomic context of the TOX2 locus in C. carbonum also provides clues to its potential mobility. The entire gene cluster, which can span over 500 kb, is absent in non-toxin-producing isolates of the same species. mdpi.com In toxin-producing strains, the cluster is often found in duplicated copies and is located on a dispensable or supernumerary chromosome. These chromosomes are known to be variable in size and presence among different isolates and can be lost without affecting the viability of the fungus under standard laboratory conditions. This chromosomal instability is a hallmark of regions that may have been acquired through HGT.
Furthermore, research has identified repetitive elements, including transposon-like sequences, flanking the 22-kb region of DNA that contains HTS1 in C. carbonum. nih.gov These mobile genetic elements are known to facilitate the movement of DNA segments within and between genomes, providing a plausible mechanism for the horizontal transfer of the TOX2 gene cluster. nih.gov The presence of such elements suggests that the entire virulence-conferring gene cluster could have been mobilized and transferred as a single unit.
Comparative analysis of the TOX2 gene clusters in C. carbonum and A. jesenskae reveals a similar, yet not identical, organization, which is consistent with an HGT event followed by independent evolution in each lineage. The core genes for HC-toxin biosynthesis are present in both species, often in duplicated copies, but the arrangement and spacing of these genes can differ.
| Gene | Function | Presence and Copy Number in C. carbonum (Race 1) | Presence and Copy Number in A. jesenskae | Notes |
|---|---|---|---|---|
| HTS1 | HC-toxin synthetase | Present, typically 2 copies | Present, at least 2 copies | Core enzyme for HC-toxin synthesis. |
| TOXA | Major facilitator superfamily (MFS) transporter | Present, multiple copies | Present, at least 2 copies | Thought to be involved in toxin export. Clustered with HTS1 in both species. |
| TOXC | Fatty acid synthase β-subunit | Present, multiple copies | Present | Involved in the biosynthesis of the Aeo (2-amino-8-oxo-9,10-epoxydecanoic acid) moiety of HC-toxin. |
| TOXD | Short-chain dehydrogenase/reductase | Present, multiple copies | Present, at least 2 copies | Putative role in Aeo biosynthesis. |
| TOXE | Pathway-specific transcription factor | Present | Present | Regulates the expression of other TOX2 genes. |
| TOXF | Branched-chain amino acid aminotransferase | Present, 2-3 copies | Present, at least 2 copies | Required for HC-toxin production. |
| TOXG | Alanine (B10760859) racemase | Present, multiple copies | Present, at least 2 copies | Provides the D-alanine precursor for HC-toxin. |
The amino acid identity of the proteins encoded by the TOX2 genes in C. carbonum and A. jesenskae is high, generally ranging from 75-85%, further supporting a common origin rather than convergent evolution. researchgate.net
| Fungus | Gene/Protein | Product | Approximate Amino Acid Identity to C. carbonum HTS1 |
|---|---|---|---|
| Cochliobolus carbonum | HTS1 | HC-toxin | 100% |
| Alternaria jesenskae | AjHTS1 | HC-toxin | ~82% |
| Setosphaeria turcica | HTS1 ortholog | Unknown | ~40-43% |
| Pyrenophora tritici-repentis | HTS1 ortholog | Unknown | ~40-43% |
| Fusarium incarnatum/semitectum | APS1 | Apicidin | ~44% |
Biochemistry and Enzymology of Hc Toxin Synthetase 1
Multifunctional Nature of HTS1
HC-toxin synthetase 1 is a classic example of a non-ribosomal peptide synthetase (NRPS), characterized by its large size and its capacity to perform multiple catalytic steps in peptide synthesis.
Single Polypeptide Encoding Multiple Activities
The central enzyme responsible for HC-toxin biosynthesis is a very large, single polypeptide with a molecular weight of approximately 570 kDa. nih.govresearchgate.net This massive protein is encoded by a single gene, HTS1, which contains a 15.7-kb open reading frame. nih.govresearchgate.net The existence of a single, large synthetase is a hallmark of non-ribosomal peptide synthesis, where multiple catalytic domains are integrated into one continuous polypeptide chain. This arrangement allows for the sequential activation, modification, and condensation of amino acid substrates in an assembly-line fashion to build the final peptide product.
Catalytic Mechanism and Substrate Specificity
The synthesis of the HC-toxin, cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), is a multi-step process orchestrated by the various catalytic domains within HTS1. nih.govresearchgate.netum.edu.mt The mechanism involves the specific recognition and activation of its constituent amino acids.
Amino Acid Activation and ATP/PPi Exchange
The initial and crucial step in non-ribosomal peptide synthesis is the activation of the substrate amino acids. This process is catalyzed by the adenylation (A) domains of the synthetase. The activation occurs in two steps: first, the amino acid reacts with adenosine (B11128) triphosphate (ATP) to form a highly reactive aminoacyl-adenylate intermediate, with the concurrent release of inorganic pyrophosphate (PPi). wikipedia.org Subsequently, the activated aminoacyl group is transferred to a specific domain on the synthetase, releasing adenosine monophosphate (AMP). wikipedia.org
The activation of specific amino acids by HTS1 has been confirmed through ATP-pyrophosphate (ATP/PPi) exchange assays. nih.govnih.gov This technique measures the incorporation of radiolabeled pyrophosphate into ATP, a reaction that is dependent on the presence of the enzyme and its specific amino acid substrate. nih.govnih.gov Studies have demonstrated both D-alanine-dependent and L-proline-dependent ATP/PPi exchange activities in cell extracts from HC-toxin-producing strains of Cochliobolus carbonum, confirming the role of HTS1 in activating these precursors. nih.govnih.gov
Incorporation of D-Proline, L-Alanine, D-Alanine, and L-Aeo
This compound is responsible for the sequential incorporation of four specific residues to form the cyclic tetrapeptide structure: cyclo(D-Pro-L-Ala-D-Ala-L-Aeo). um.edu.mt The enzyme demonstrates remarkable specificity by incorporating both L- and D-isomers of amino acids. The presence of D-alanine is particularly notable and is facilitated by a separate enzyme, an alanine (B10760859) racemase, which provides the D-alanine substrate for the synthetase. nih.gov The synthetase then specifically activates and incorporates one molecule of D-proline, two molecules of alanine (one L- and one D-), and one molecule of the unusual, long-chain amino acid L-2-amino-9,10-epoxi-8-oxodecanoic acid (L-Aeo). nih.govresearchgate.netum.edu.mt
Role of A-domains in Substrate Selection
The high fidelity of substrate incorporation is primarily determined by the adenylation (A) domains within the HTS1 polypeptide. Each A-domain possesses a highly specific binding pocket that is responsible for recognizing and selecting a particular amino acid substrate. This "non-ribosomal code" ensures that the correct amino acids are activated and loaded onto the synthetase for subsequent peptide bond formation. The structure of the binding pocket dictates which amino acid, based on size, charge, and stereochemistry, can be accommodated and activated. Therefore, HTS1 contains distinct A-domains, each tailored to recognize one of the four precursors: D-proline, L-alanine, D-alanine, or L-Aeo.
Domain Organization and Functionality
Like other non-ribosomal peptide synthetases, HTS1 is organized into distinct modules, with each module being responsible for the incorporation of a single amino acid into the growing peptide chain. A typical NRPS module consists of a core set of domains that perform the essential functions of substrate selection, activation, and elongation.
The massive 570 kDa size of HTS1 and its function in synthesizing a tetrapeptide suggest that the enzyme is composed of four distinct modules. nih.govresearchgate.net Each module contains, at a minimum, an adenylation (A) domain for substrate selection and activation, and a thiolation (T) or peptidyl carrier protein (PCP) domain, which covalently binds the activated amino acid via a phosphopantetheine arm. The modules are arranged sequentially to reflect the order of amino acids in the final product. Condensation (C) domains, located within the modules, catalyze the formation of peptide bonds between the amino acids held on adjacent T-domains. The entire process culminates in a final cyclization and release step, typically catalyzed by a terminal thioesterase (TE) domain, to yield the cyclic HC-toxin.
Table of Substrates for this compound
| Substrate Name | Abbreviation | Stereochemistry |
|---|---|---|
| Proline | Pro | D |
| Alanine | Ala | L |
| Alanine | Ala | D |
Adenylation (A) Domains
The Adenylation (A) domains are the gatekeepers of HC-toxin biosynthesis, responsible for the specific recognition and activation of the substrate amino acids and the precursor for the 2-amino-9,10-epoxi-8-oxodecanoic acid (Aeo) side chain. HTS1 possesses four A domains, one within each of its four modules. Each A domain exhibits a high degree of substrate specificity, ensuring the correct building block is incorporated at each position in the peptide chain. The process of activation occurs via an ATP-dependent two-step reaction. First, the carboxylate group of the substrate is adenylated, forming an aminoacyl-AMP intermediate and releasing pyrophosphate (PPi). This activation is a key energy-requiring step in the biosynthetic pathway. Subsequently, the activated aminoacyl group is transferred to the thiol group of the phosphopantetheine (Ppant) arm of the corresponding Thiolation (T) domain within the same module.
Biochemical studies have demonstrated the presence of D-alanine- and L-proline-dependent ATP/PPi exchange activities in cell-free extracts of HC-toxin-producing strains of Cochliobolus carbonum, providing direct evidence for the function of the A domains responsible for activating these specific amino acids. The substrate specificity of each of the four A domains in HTS1 has been inferred from the structure of the HC-toxin product.
| Module | Adenylation Domain | Substrate |
| 1 | A1 | L-Proline |
| 2 | A2 | L-Alanine |
| 3 | A3 | D-Alanine |
| 4 | A4 | L-2-amino-9,10-epoxi-8-oxodecanoic acid (Aeo) precursor |
This table outlines the substrate specificity of the four Adenylation domains within this compound.
Thiolation (T) or Peptidyl Carrier Protein (PCP) Domains
The Thiolation (T) domains, also known as Peptidyl Carrier Protein (PCP) domains, are central to the assembly-line mechanism of HC-toxin synthesis. HTS1 contains four T domains, one associated with each module. These relatively small domains are post-translationally modified with a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group, which is attached to a conserved serine residue. The terminal thiol group of the Ppant arm acts as a swinging arm, covalently tethering the activated aminoacyl and peptidyl intermediates as thioesters.
Once an A domain has activated its specific substrate to form an aminoacyl-AMP, the T domain of the same module catalyzes the transfer of the aminoacyl group to its Ppant arm, releasing AMP. This covalent attachment serves to hold the building blocks and the growing peptide chain in place, allowing for their transport between the various catalytic domains of the synthetase. The flexibility of the Ppant arm is crucial for the efficient shuttling of the intermediates between the active sites of the A, C, and E domains within and between modules.
Condensation (C) Domains
The Condensation (C) domains are the peptide bond-forming catalysts of the HC-toxin synthetase. There are four C domains in HTS1, which are responsible for the sequential elongation of the peptide chain. Each C domain catalyzes the formation of a peptide bond between the peptidyl-thioester intermediate tethered to the T domain of the preceding module (the donor) and the aminoacyl-thioester tethered to the T domain of its own module (the acceptor).
The catalytic mechanism of C domains involves a highly conserved HHxxxDG motif, which is essential for their function. The reaction proceeds via a nucleophilic attack of the alpha-amino group of the acceptor amino acid on the thioester carbonyl of the donor peptidyl chain. This results in the formation of a new peptide bond and the transfer of the elongated peptide chain to the T domain of the acceptor module. This cycle of condensation and transfer is repeated for each module, leading to the stepwise assembly of the tetrapeptide backbone of HC-toxin.
Epimerase (E) Domains and Stereochemistry
The stereochemistry of the amino acid residues is a critical determinant of the biological activity of HC-toxin. While the ribosomal protein synthesis machinery is generally restricted to L-amino acids, NRPSs can incorporate D-amino acids through the action of specialized Epimerase (E) domains. This compound contains a single E domain located within its first module, specifically positioned after the T domain.
The function of this E domain is to catalyze the conversion of the L-proline, which is initially activated by the first A domain and tethered to the first T domain, into its D-proline epimer. The epimerization reaction is thought to occur on the PCP-tethered aminoacyl substrate and involves the abstraction of the α-proton from the L-aminoacyl-S-PCP intermediate to form a planar enolate intermediate, followed by reprotonation from the opposite face to yield the D-aminoacyl-S-PCP. This ensures that a D-proline residue is incorporated into the growing peptide chain during the first condensation reaction. The presence of this E domain is solely responsible for the D-proline found in the final HC-toxin molecule. The D-alanine in HC-toxin is incorporated directly by the third A domain, which has a specificity for this D-amino acid, and its provision is dependent on an external enzyme, TOXG.
Interaction with Other Biosynthetic Enzymes and Co-factors
The biosynthesis of HC-toxin is not solely dependent on the multifaceted activities of HTS1. It requires a coordinated interplay with other enzymes that provide essential precursors. These enzymes are encoded by genes located within the TOX2 locus, a gene cluster that contains the genetic blueprint for HC-toxin production.
TOXC (Fatty Acid Synthase Beta Subunit)
The fourth residue of HC-toxin is the non-proteinogenic amino acid L-2-amino-9,10-epoxi-8-oxodecanoic acid (Aeo). The biosynthesis of the decanoic acid backbone of Aeo is attributed to the activity of a dedicated fatty acid synthase, of which TOXC is a key component. TOXC is homologous to the beta subunit of fatty acid synthases and is essential for HC-toxin production. It is proposed that TOXC, in conjunction with other fatty acid synthase components, synthesizes the ten-carbon chain that serves as the precursor to Aeo. This precursor is then likely modified by other enzymes, such as an aminotransferase and an epoxidase, before being activated by the fourth A domain of HTS1 and incorporated into the peptide. While the precise mechanism of substrate transfer from the fatty acid synthase machinery to HTS1 is not fully elucidated, it is a critical step that links fatty acid and non-ribosomal peptide biosynthetic pathways.
TOXG (Alanine Racemase)
The third residue of HC-toxin is D-alanine. Unlike the D-proline, which is generated by an E domain integrated within HTS1, the D-alanine precursor is supplied by a discrete enzyme, TOXG. TOXG is an alanine racemase, an enzyme that catalyzes the interconversion of L-alanine and D-alanine. The third A domain of HTS1 exhibits specificity for D-alanine, directly incorporating it into the growing peptide chain. The expression of TOXG is tightly co-regulated with other TOX2 genes, ensuring a sufficient supply of D-alanine for HC-toxin biosynthesis. The physical and functional coupling of TOXG with HTS1 highlights the metabolic channeling that can occur in secondary metabolite biosynthesis, where the product of one enzyme is efficiently delivered to the active site of the next enzyme in the pathway.
TOXA (Efflux Carrier)
The TOXA gene is another critical component of the TOX2 locus, found flanking the HTS1 gene. nih.gov Like other genes in this locus, TOXA is exclusively present in HC-toxin-producing isolates of C. carbonum, typically in two linked copies. nih.gov The transcription of HTS1 and TOXA occurs in opposite directions, with their starting points separated by only 386 base pairs. nih.gov
The protein encoded by TOXA is predicted to be a 58 kDa hydrophobic protein containing 10 to 13 membrane-spanning regions. nih.gov Its amino acid sequence shows significant similarity to members of the major facilitator superfamily (MFS), a group of membrane transport proteins. nih.govnih.gov MFS transporters are known to confer resistance to various antibiotics, such as tetracycline (B611298) and methylenomycin, by actively pumping them out of the cell. nih.gov
Based on its genetic linkage to HTS1, its sequence homology to MFS transporters, and its exclusive presence in toxigenic strains, TOXA is proposed to encode an HC-toxin efflux pump. nih.gov This pump may serve two primary functions: protecting the fungus from the cytotoxic effects of its own toxin and secreting the toxin into the extracellular environment to act on the host plant. nih.gov Attempts to disrupt both copies of TOXA in a single strain have been unsuccessful, suggesting that the gene is essential for the viability of strains that actively synthesize HC-toxin. nih.gov
| Feature | Description |
| Gene | TOXA |
| Protein Product | 58 kDa hydrophobic protein (predicted) nih.gov |
| Protein Family | Major Facilitator Superfamily (MFS) nih.govnih.gov |
| Structure | 10-13 predicted membrane-spanning regions nih.gov |
| Function | Putative HC-toxin efflux pump, contributing to self-protection and secretion. nih.gov |
| Genetic Location | Part of the TOX2 locus, flanking HTS1. nih.gov |
| Essentiality | Appears to be an essential gene in HC-toxin-producing strains. nih.gov |
Other Putative Enzymes (e.g., TOXD)
The TOX2 locus contains several other genes with putative roles in HC-toxin biosynthesis. nih.gov One such gene is TOXD, which is predicted to encode a short-chain alcohol dehydrogenase. nih.govnih.gov The expression of TOXD is regulated by the pathway-specific transcription factor TOXE, in concert with other TOX2 genes. nih.gov
Despite being part of the TOX2 gene cluster and under the same regulatory control, the precise function of TOXD in HC-toxin biosynthesis remains unclear. nih.gov Research involving the targeted disruption of the TOXD gene did not result in any discernible change in HC-toxin production or the fungus's virulence. nih.gov This suggests that either TOXD is not directly involved in the main biosynthetic pathway, its function is redundant, or the conditions under which its function is essential were not met during the experiments. nih.gov
| Feature | Description |
| Gene | TOXD |
| Enzyme Class | Short-chain alcohol dehydrogenase (predicted) nih.govnih.gov |
| Function | Role in HC-toxin biosynthesis has not been established; disruption shows no phenotype. nih.govnih.gov |
| Genetic Location | Part of the TOX2 locus. nih.gov |
| Regulation | Expression is regulated by the transcription factor TOXE. nih.gov |
Structural Biology Approaches to Hts1
Predicted Protein Structure and Domain Architecture
HC-toxin synthetase 1 is a large protein, with the Cochliobolus carbonum enzyme comprising 5218 amino acids. nih.gov Its structure is predicted to be organized into a series of distinct functional units known as domains, which are arranged in a specific modular fashion to carry out the biosynthesis of the cyclic tetrapeptide HC-toxin. nih.govnih.gov
Modular Arrangement of NRPS Domains
The architecture of HTS1 follows the canonical assembly-line logic of NRPSs, where a series of modules are responsible for the incorporation of each specific amino acid into the growing peptide chain. HTS1 is composed of four distinct modules, each tasked with the activation and addition of one of the four amino acids that constitute HC-toxin: D-Proline, L-Alanine, D-Alanine, and L-2-amino-9,10-epoxi-8-oxodecanoic acid (Aeo). nih.govnih.gov
Each of these modules is a multidomain unit containing a core set of catalytic domains: the Adenylation (A) domain, the Peptidyl Carrier Protein (PCP) or Thiolation (T) domain, and the Condensation (C) domain. nih.govresearchgate.net The A domain is responsible for recognizing and activating the specific amino acid substrate by converting it into an aminoacyl adenylate. nih.govnih.gov The activated amino acid is then transferred to the PCP domain, which holds the growing peptide chain via a phosphopantetheine arm. nih.gov The C domain catalyzes the formation of the peptide bond between the amino acid held by the PCP domain of its own module and the peptide chain attached to the PCP domain of the preceding module. nih.govresearchgate.net
An additional layer of complexity in the HTS1 architecture is the presence of a specialized domain known as an Epimerization (E) domain. This domain is located between the first and second modules and is responsible for converting an L-amino acid into its D-isomer, a crucial step for the incorporation of D-amino acids into the final HC-toxin structure. nih.gov The final module of HTS1 likely contains a Thioesterase (TE) or a similar terminal domain that is responsible for the cyclization and release of the completed tetrapeptide from the synthetase. nih.govnih.gov
| Module | Predicted Amino Acid Specificity | Core Domains | Modifying Domains |
| Module 1 | D-Proline | Adenylation (A), Peptidyl Carrier Protein (PCP), Condensation (C) | Epimerization (E) (following the module) |
| Module 2 | L-Alanine | Adenylation (A), Peptidyl Carrier Protein (PCP), Condensation (C) | - |
| Module 3 | D-Alanine | Adenylation (A), Peptidyl Carrier Protein (PCP), Condensation (C) | - |
| Module 4 | L-Aeo | Adenylation (A), Peptidyl Carrier Protein (PCP), Thioesterase (TE) | - |
Conserved Motifs within Domains
The domains within each module of HTS1 are predicted to contain highly conserved sequence motifs that are critical for their function. These motifs are hallmarks of NRPS enzymes and are essential for substrate binding, catalysis, and protein-protein interactions. For instance, the A domain contains specific motifs that determine its substrate specificity, effectively acting as a "code" for the amino acid it will activate. The PCP domain possesses a conserved serine residue within a characteristic motif, which is the site of attachment for the phosphopantetheine prosthetic group. nih.gov The C domain has several conserved motifs, including the HHxxxDG motif, which is crucial for its catalytic activity in peptide bond formation. ustc.edu.cn The presence and arrangement of these conserved motifs, identified through bioinformatic analysis of the HTS1 gene sequence, provide strong evidence for its function as a non-ribosomal peptide synthetase and allow for predictions of its catalytic activities. nih.gov
Advanced Structural Determination Techniques (e.g., Cryo-EM, X-ray Crystallography)
To date, there are no published studies reporting the successful determination of the high-resolution three-dimensional structure of the full-length this compound using advanced techniques such as Cryo-Electron Microscopy (Cryo-EM) or X-ray crystallography. The large size, modular nature, and inherent conformational flexibility of HTS1 and other large NRPSs pose significant technical hurdles for these methods. nih.govnih.gov
X-ray crystallography of such large and flexible enzymes is particularly challenging due to the difficulty in obtaining well-ordered crystals. nih.govnih.gov While structures of individual domains or smaller multi-domain fragments of other NRPSs have been solved, these represent only a fraction of the entire enzymatic machinery. rcsb.org
Cryo-EM is a powerful technique for studying the structure of large and dynamic macromolecular complexes. nih.gov However, the application of Cryo-EM to HTS1 has not yet been reported. Overcoming challenges related to sample preparation, conformational heterogeneity, and data processing will be crucial for the successful application of this technique to elucidate the architecture of HTS1. Future advancements in these techniques may yet provide a detailed view of the entire HTS1 enzyme.
Conformational Dynamics and Catalytic Cycles
The catalytic cycle of this compound is predicted to involve a series of large-scale conformational changes that facilitate the transfer of the growing peptide chain between the active sites of the different domains. nih.govustc.edu.cn This dynamic process is essential for the efficient and ordered synthesis of the HC-toxin molecule.
The catalytic cycle for each module of HTS1 can be conceptualized as follows:
Substrate Recognition and Activation: The A domain of a given module selects and activates its specific amino acid substrate. This process involves a conformational change in the A domain upon substrate binding. nih.gov
Thiolation: The activated amino acid is then transferred to the phosphopantetheine arm of the PCP domain. This requires the PCP domain to move and interact with the A domain. researchgate.net
Condensation and Peptide Bond Formation: The PCP domain, now carrying the activated amino acid, translocates to the C domain. The C domain then catalyzes the formation of a peptide bond between the amino acid on the PCP domain and the peptide chain tethered to the PCP domain of the previous module. This step involves precise positioning of the two substrates within the active site of the C domain. ustc.edu.cnresearchgate.net
Translocation: Following peptide bond formation, the elongated peptide chain is transferred to the PCP domain of the current module. The now uncharged PCP domain of the previous module is then free to accept the next activated amino acid. nih.gov
Role in Host Pathogen Interaction and Virulence
HC-Toxin as a Determinant of Specificity and Virulence
HC-toxin is a primary determinant of host specificity and virulence in the relationship between the fungus Cochliobolus carbonum race 1 (CCR1) and maize. researchgate.netnih.govresearchgate.net The ability of the fungus to cause severe disease, known as northern leaf spot and ear mold, is directly dependent on its production of HC-toxin. nih.govplantwiseplusknowledgebank.org Disease only occurs when fungal isolates that produce HC-toxin (Tox2+) infect maize plants with a specific genetic makeup. nih.gov This makes HC-toxin a classic example of a host-selective toxin, a low-molecular-weight compound that dictates the host range and virulence of the producing pathogen. nih.govpnas.org
The specificity of the interaction is remarkably precise: CCR1 is highly virulent on maize genotypes that are homozygous recessive at the Hm1 locus (hm1/hm1), but shows limited pathogenicity on resistant genotypes carrying a dominant Hm1 allele. researchgate.netnih.gov In susceptible interactions, the toxin accumulates as the fungus penetrates and colonizes the leaf tissue, which is essential for the pathogen to establish a compatible interaction and suppress host defense responses. plantwiseplusknowledgebank.org The structure of HC-toxin, cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo stands for 2-amino-9,10-epoxy-8-oxodecanoic acid, is crucial for its activity. researchgate.netnih.govresearchgate.net The epoxide moiety, in particular, is thought to be responsible for the high virulence of the fungal strains. researchgate.net
Molecular Basis of HC-Toxin Action on Host (e.g., Histone Deacetylase Inhibition)
The molecular mechanism by which HC-toxin facilitates fungal infection is through the inhibition of histone deacetylase (HDAC) enzymes within the host plant cells. researchgate.netnih.govresearchgate.netnih.gov HC-toxin acts as a potent, reversible, and uncompetitive inhibitor of maize HDACs at micromolar concentrations. nih.govuni-saarland.de This inhibitory action is not unique to maize; HC-toxin can inhibit HDACs from a wide range of organisms, including other plants, insects, and mammals, indicating that the basis of host selectivity does not lie in the toxin's effect on HDACs alone. nih.govresearchgate.netnih.gov
The key to its inhibitory activity resides in the 2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo) residue of the cyclic peptide. nih.govnih.gov Specifically, the carbonyl group and the epoxide group of the Aeo side chain are critical for HDAC inhibition. nih.gov Modification of these groups, such as reducing the carbonyl group to an alcohol or hydrolyzing the epoxide, leads to a significant reduction or complete loss of inhibitory activity. nih.gov
By inhibiting HDACs, HC-toxin disrupts the host's ability to regulate gene expression. nih.gov HDACs normally remove acetyl groups from histone proteins, leading to tighter DNA packaging and transcriptional repression. researchgate.net HC-toxin's inhibition of this process causes an accumulation of highly acetylated histones, particularly histone H4, in susceptible maize genotypes. nih.govnih.govspandidos-publications.com This interference with chromatin structure and gene regulation is believed to suppress the host's defense responses, thereby promoting the establishment of a pathogenic compatibility and allowing the fungus to colonize the plant tissue. nih.govpurdue.edu
| Molecular Target | Effect of HC-Toxin | Consequence for Host Cell | Key Structural Feature |
| Histone Deacetylases (HDACs) | Potent, uncompetitive inhibition. nih.gov | Accumulation of acetylated histones (e.g., Histone H4). nih.govnih.gov | Suppression of defense gene expression and establishment of pathogenic compatibility. nih.govpurdue.edu |
| Chromatin | Increased histone acetylation. nih.gov | Altered chromatin structure and gene expression. nih.gov | Disruption of fundamental cellular processes. nih.gov |
Host Resistance Mechanisms Against HC-Toxin (e.g., HC-Toxin Reductase)
The primary mechanism of resistance to Cochliobolus carbonum race 1 in maize is the enzymatic detoxification of HC-toxin. nih.govresearchgate.net This resistance is controlled by two genetic loci, Hm1 and Hm2. researchgate.netnih.govresearchgate.net The Hm1 gene, the first disease-resistance gene to be cloned, encodes an enzyme called HC-toxin reductase (HCTR). nih.govplantwiseplusknowledgebank.org
HCTR is an NADPH-dependent reductase that specifically inactivates HC-toxin. nih.govuniprot.orgplos.org The detoxification reaction involves the reduction of the 8-carbonyl group on the Aeo side chain of the toxin molecule. researchgate.netnih.govresearchgate.netnih.gov This single chemical modification is sufficient to eliminate the toxin's inhibitory effect on host histone deacetylases and, consequently, its toxicity. nih.gov
The activity of HC-toxin reductase is detectable only in extracts from resistant maize genotypes (Hm1/-). plantwiseplusknowledgebank.org Susceptible maize (hm1/hm1) lacks this enzymatic activity, leaving it vulnerable to the toxin's effects. researchgate.net The presence of a functional Hm1 gene allows the plant to directly disarm the pathogen's key virulence factor, providing robust protection against the disease. nih.gov Interestingly, orthologs of Hm1 and the associated HC-toxin reductase activity are found in other members of the grass family, such as barley, suggesting an ancient and conserved defense mechanism against such toxins. researchgate.netnih.gov
| Gene/Enzyme | Host Organism | Function | Mechanism of Resistance |
| Hm1 | Maize (Zea mays) | Encodes HC-toxin reductase (HCTR). nih.govplos.org | Provides resistance by enabling the detoxification of HC-toxin. nih.gov |
| Hm2 | Maize (Zea mays) | Also encodes an HC-toxin reductase. nih.govnih.gov | Works in tandem with Hm1 to confer resistance. uniprot.org |
| HC-toxin reductase (HCTR) | Maize, Barley, other grasses. researchgate.netnih.gov | An NADPH-dependent reductase that inactivates HC-toxin. nih.govuniprot.org | Reduces the 8-carbonyl group of the toxin's Aeo residue, rendering it non-toxic. researchgate.netnih.govresearchgate.net |
Research Methodologies for Studying Hts1
Genetic Manipulation Techniques
Genetic manipulation has been fundamental to understanding the role of the HTS1 gene in the pathogenicity of the fungus Cochliobolus carbonum. These techniques allow for precise modification of the fungal genome to study the resulting phenotypic changes.
Gene knockout and mutational analysis have definitively established the function of HTS1. The HTS1 gene, which encodes the central 570-kDa non-ribosomal peptide synthetase, is part of a complex genetic locus known as TOX2. nih.govresearchgate.net This locus contains multiple copies of the genes required for HC-toxin biosynthesis. nih.govresearchgate.net
Researchers have found that when all functional copies of the HTS1 gene are mutated or knocked out, the fungus completely loses its ability to produce HC-toxin. um.edu.mt This loss of toxin production directly correlates with a loss of virulence on susceptible maize genotypes, confirming that HTS1 is a key pathogenicity gene. um.edu.mt These experiments underscore the principle that the integrity of the HTS1 gene is essential for the biosynthesis of the HC-toxin, a cyclic tetrapeptide with the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo represents 2-amino-9,10-epoxi-8-oxodecanoic acid. nih.govresearchgate.netum.edu.mt
Table 1: Impact of HTS1 Gene Disruption
| Genetic Modification | HC-toxin Production | Pathogenicity on Susceptible Maize |
|---|---|---|
| Wild Type (Functional HTS1) | Yes | High |
Transposon tagging is a powerful technique for identifying and isolating genes based on a mutant phenotype. In the context of C. carbonum, studies have identified transposon-like sequences flanking the TOX2 locus, which contains HTS1. nih.gov These repetitive elements are similar to the Fot1 family of fungal transposons. nih.gov
The presence of these mobile genetic elements in multiple copies within the fungal genome suggests their potential role in the evolution and genomic organization of the TOX2 locus. nih.gov While direct transposon tagging of the HTS1 gene itself involves inserting a transposon to disrupt its function and then using the transposon's known DNA sequence to locate the gene, the discovery of these flanking elements provides a valuable tool for studying the genetic architecture of this region. nih.govwur.nl This method can be particularly advantageous for isolating genes when information about their products is limited. wur.nlresearchmap.jp
Biochemical Characterization Techniques
Biochemical methods are crucial for dissecting the enzymatic mechanism of HTS1, including its purification, activity, and substrate preferences.
The characterization of HTS1 necessitates its purification from the complex cellular environment of C. carbonum. A typical purification strategy involves multiple steps to separate HTS1 from other proteins while maintaining its catalytic activity.
Table 2: General Enzyme Purification Scheme
| Step | Principle | Purpose |
|---|---|---|
| Cell Lysis | Disruption of fungal cells | Release of intracellular contents, including HTS1 |
| Ammonium Sulfate Precipitation | Altering protein solubility | Initial fractionation and concentration of proteins |
| Ion Exchange Chromatography | Separation based on net charge | Further separation of proteins from contaminants |
| Gel Filtration Chromatography | Separation based on size | Final polishing step to isolate the large HTS1 enzyme |
Once purified, the enzymatic activity of HTS1, a non-ribosomal peptide synthetase (NRPS), is commonly measured using the ATP-pyrophosphate (PPi) exchange assay. This assay is a hallmark of the adenylation (A) domains within NRPS modules. The A-domain catalyzes the first step of amino acid incorporation: the activation of a specific amino acid by ATP to form an aminoacyl-adenylate, releasing pyrophosphate. The ATP/PPi exchange assay measures the reverse of this reaction by quantifying the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which only occurs in the presence of the specific amino acid substrate for that A-domain. nih.gov This method is highly effective for confirming the activity of purified HTS1 and for studying the substrate specificity of its individual A-domains. nih.gov
HTS1 is a four-module NRPS responsible for assembling the cyclic tetrapeptide HC-toxin. nih.gov Substrate profiling is essential to confirm the specific amino acids activated and incorporated by each of the four modules. The ATP/PPi exchange assay is a key technique for this, allowing researchers to test a range of potential amino acid substrates for each module's A-domain to determine its specific preference.
The final product, HC-toxin, and its analogs are analyzed using advanced analytical techniques. High-performance liquid chromatography (HPLC) is used to separate the different forms of HC-toxin produced by the fungus. The precise molecular structure and identity of the purified peptides are then confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net These methods were used to identify the structure of HC-toxin as cyclo(D-Pro-L-Ala-D-Ala-L-Aeo) and to characterize related metabolites. um.edu.mtnih.govresearchgate.net
Transcriptomic and Proteomic Approaches
Transcriptomics and proteomics provide a broader, systems-level view of the regulation and impact of HTS1 and its product, HC-toxin.
Transcriptomic studies focus on the expression of the HTS1 gene and other related genes in the TOX2 cluster. Research has identified a pathway-specific transcription factor, TOXE, which is required for the expression of HTS1 and other TOX2 genes. nih.gov TOXE binds to a specific DNA motif, known as the "tox-box," found in the promoter regions of these genes, thereby coordinating their transcription. nih.gov This regulatory mechanism ensures that the complex machinery for HC-toxin biosynthesis is produced in a coordinated manner.
Proteomic approaches investigate the global protein changes in the host plant, maize, in response to HC-toxin. Since HC-toxin functions as a histone deacetylase (HDAC) inhibitor, it causes widespread changes in protein acetylation. researchgate.netuni-saarland.de Using mass spectrometry, researchers can globally quantify thousands of proteins and their acetylation sites in maize plants treated with HC-toxin. ucsd.edu These analyses have shown that HC-toxin leads to hyperacetylation of numerous non-histone proteins, providing insight into how the toxin disrupts host cellular processes and facilitates fungal infection. ucsd.edu
Protein Expression and Localization Studies
While gene expression studies have provided insights into the transcriptional regulation of HTS1, understanding the protein's expression levels and its subcellular localization is crucial for a complete picture of its function. HC-toxin synthetase 1 is a large, multi-domain nonribosomal peptide synthetase (NRPS), and its localization within the fungal cell is critical for its access to substrates and for the subsequent transport of the synthesized HC-toxin.
Direct experimental evidence for the subcellular localization of this compound in fungi such as Cochliobolus carbonum is currently limited in the scientific literature. However, studies on other fungal NRPSs provide a framework for potential localization patterns. Fungal NRPSs are often found in the cytoplasm, where they have access to the necessary amino acid precursors. Some studies on other fungal secondary metabolite biosynthetic pathways have suggested that the enzymes can be associated with organelles such as the endoplasmic reticulum or peroxisomes, potentially to sequester toxic intermediates or to coordinate with other metabolic pathways.
Bioinformatic Tools for NRPS Analysis
The large size and modular nature of nonribosomal peptide synthetases (NRPSs) like HTS1 make bioinformatic tools indispensable for their study. A suite of specialized software has been developed to predict the structure, function, and evolution of these mega-enzymes from their amino acid sequences.
Domain Prediction and Module Analysis
Bioinformatic analysis of an NRPS protein sequence begins with the identification of its constituent domains and the organization of these domains into modules. Each module is typically responsible for the incorporation of a single amino acid into the final peptide product. The canonical domains within a module are the adenylation (A) domain, which selects and activates the amino acid substrate, the thiolation (T) or peptidyl carrier protein (PCP) domain, which tethers the activated amino acid, and the condensation (C) domain, which catalyzes peptide bond formation.
Several bioinformatic tools are widely used for the prediction of these domains and the analysis of NRPS modules:
antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): A comprehensive web server and standalone tool that identifies secondary metabolite biosynthesis gene clusters in genomic sequences. For NRPSs, it predicts the location of A, T, and C domains, as well as other modifying domains such as epimerization (E) and methylation (M) domains. It also predicts the specific amino acid substrate for each A domain.
NRPS-PKS: A web-based tool specifically designed for the analysis of NRPS and polyketide synthase (PKS) gene clusters. It can identify the domains within an NRPS and predict the substrate specificity of the A domains based on their key amino acid residues.
PKS/NRPS Analysis Website: This tool allows for the submission of a protein sequence and performs a detailed analysis to identify the domains and modules, and to predict the chemical structure of the resulting peptide.
These tools employ Hidden Markov Models (HMMs) and sequence alignment algorithms to identify the conserved motifs characteristic of each domain type. The prediction of A domain substrate specificity is often based on the "nonribosomal code," which relates the amino acid sequence of the substrate-binding pocket to the specific amino acid it recognizes.
Table 2: Common Bioinformatic Tools for NRPS Domain and Module Analysis
| Tool | Key Features | Primary Application |
| antiSMASH | Gene cluster identification, domain prediction, substrate specificity prediction, comparative genomics. | Genome mining and annotation of secondary metabolite biosynthetic pathways. |
| NRPS-PKS | Domain identification, substrate specificity prediction for A and AT domains. | Detailed analysis of known or putative NRPS and PKS sequences. |
| PKS/NRPS Analysis Website | Domain and module prediction, prediction of product chemical structure. | Characterization of individual NRPS and PKS enzymes. |
Gene Cluster Annotation
This compound is encoded by the HTS1 gene, which is part of a larger biosynthetic gene cluster (BGC) known as the TOX2 locus in Cochliobolus carbonum. The annotation of this gene cluster is crucial for identifying all the genes involved in HC-toxin biosynthesis, regulation, and transport.
Bioinformatic tools play a central role in the annotation of such BGCs. antiSMASH is particularly powerful in this regard. When provided with a genomic sequence, it can identify the boundaries of the gene cluster and predict the function of each open reading frame (ORF) within it. For the TOX2 cluster, antiSMASH would identify HTS1 as the core NRPS gene and would also annotate other key genes, including:
TOXA: Encoding a putative efflux pump for HC-toxin.
TOXC: Encoding a fatty acid synthase involved in the synthesis of the Aeo (2-amino-8-oxo-9,10-epoxydecanoic acid) moiety.
TOXD: Predicted to encode a dehydrogenase.
TOXE: Encoding a pathway-specific transcription factor that regulates the expression of other TOX2 genes.
TOXF: Putatively encoding a branched-chain amino acid aminotransferase.
TOXG: Predicted to encode an alanine (B10760859) racemase.
By integrating information from sequence similarity searches, domain analysis, and comparative genomics, these bioinformatic tools provide a comprehensive overview of the genetic basis for HC-toxin production. This in silico analysis is an essential first step that guides experimental validation of gene function.
Future Research Directions and Potential Applications
Elucidating the Complete Biosynthetic Pathway of Aeo
Future research will focus on fully elucidating the biosynthetic pathway of the unusual amino acid, 2-amino-8-oxo-9,10-epoxydecanoic acid (Aeo), a key component of HC-toxin. nih.govresearchgate.net While HC-toxin synthetase 1 (HTS1) is responsible for incorporating Aeo into the cyclic tetrapeptide, the synthesis of Aeo itself is a multi-step process involving several other enzymes. nih.govresearchgate.net Key genes within the TOX2 locus are known to be involved, but the precise sequence of reactions and the function of each enzyme are not yet fully understood. nih.govresearchgate.net
A crucial area of investigation is the initial steps of Aeo biosynthesis, which are thought to involve fatty acid synthase subunits. The TOXC gene, for instance, encodes a fatty acid synthase beta subunit, while the TOXH gene is predicted to encode the corresponding alpha subunit. nih.gov It is hypothesized that these enzymes are responsible for synthesizing the decanoic acid backbone of Aeo. nih.govapsnet.orgapsnet.org Further biochemical characterization of the TOXC and TOXH proteins is necessary to confirm their roles and understand how they contribute to the formation of the Aeo precursor.
Another important aspect to unravel is the series of modifications that convert the fatty acid precursor into Aeo. This likely involves a suite of tailoring enzymes, such as hydroxylases, epoxidases, and aminotransferases. Identifying and characterizing these enzymes will provide a complete picture of the Aeo biosynthetic pathway. This knowledge could then be leveraged for the chemoenzymatic synthesis of Aeo and its analogs.
| Gene | Encoded Protein/Function | Putative Role in Aeo Biosynthesis |
| TOXC | Fatty acid synthase beta subunit | Synthesis of the decanoic acid backbone |
| TOXH | Fatty acid synthase alpha subunit | Synthesis of the decanoic acid backbone |
| TOXD | Dehydrogenase | Modification of the fatty acid precursor |
| TOXF | Branched-chain amino acid transaminase | Amination of the Aeo precursor |
High-Resolution Structural Biology of HTS1 and its Domains
Obtaining high-resolution structural information on this compound (HTS1) and its individual domains is a significant goal for future research. HTS1 is a large, multi-domain non-ribosomal peptide synthetase (NRPS), and understanding its three-dimensional architecture is key to deciphering its mechanism of action. nih.govresearchgate.netst-andrews.ac.uk Due to the size and flexibility of NRPSs, obtaining high-resolution crystal structures of the entire enzyme is challenging. nih.gov Therefore, a domain-by-domain approach, coupled with lower-resolution techniques to visualize the entire complex, is a promising strategy.
Future efforts will likely focus on expressing and purifying individual domains of HTS1, such as the adenylation (A), peptidyl carrier protein (PCP), condensation (C), and thioesterase (TE) domains, for crystallographic studies. nih.govresearchgate.net High-resolution structures of these domains will provide insights into substrate recognition, catalysis, and protein-protein interactions. nih.govrsc.org For example, the structure of the A-domain will reveal the basis for its specificity for proline, alanine (B10760859), and Aeo. The structures of the C-domains will shed light on the mechanism of peptide bond formation and epimerization.
| HTS1 Domain | Function | Structural Information Goal |
| Adenylation (A) | Substrate recognition and activation | High-resolution crystal structure to understand substrate specificity |
| Peptidyl Carrier Protein (PCP) | Covalent tethering and transport of intermediates | NMR or crystal structure to understand interactions with other domains |
| Condensation (C) | Peptide bond formation and epimerization | High-resolution crystal structure to elucidate catalytic mechanism |
| Thioesterase (TE) | Product release and cyclization | Crystal structure to understand the mechanism of peptide release |
Engineering HTS1 for Novel Product Generation
The modular nature of this compound (HTS1) makes it an attractive target for protein engineering to generate novel cyclic peptides. springernature.comnih.govportlandpress.com By modifying the substrate specificity of the adenylation (A) domains or swapping entire domains or modules, it may be possible to create new HC-toxin analogs with altered biological activities. springernature.com
One promising approach is to alter the substrate specificity of the A-domains through site-directed mutagenesis. By targeting key residues in the amino acid binding pocket, it may be possible to change the preference of an A-domain from its native substrate to a different amino acid. This could lead to the incorporation of non-proteinogenic or other novel amino acids into the cyclic peptide backbone.
Domain and module swapping are other powerful strategies for engineering HTS1. springernature.com For example, replacing one of the native A-domains with an A-domain from another NRPS that recognizes a different amino acid could lead to the production of a new HC-toxin derivative. The concept of "eXchange Units" (XUs) within condensation domains provides a rational basis for creating functional hybrid NRPSs. springernature.com Furthermore, the thioesterase (TE) domain, which is responsible for product release and cyclization, could be engineered to alter the ring size of the final product or to favor the production of linear peptides.
| Engineering Strategy | Goal | Potential Outcome |
| Site-directed mutagenesis of A-domains | Alter substrate specificity | Incorporation of novel amino acids |
| Domain swapping | Introduce new catalytic functions | Creation of hybrid peptides |
| Module swapping | Incorporate a different amino acid at a specific position | Generation of a library of HC-toxin analogs |
| Thioesterase domain engineering | Modify product release | Production of peptides with different ring sizes or linear peptides |
Development of Targeted Inhibitors of HTS1 (excluding therapeutic/clinical focus)
The development of targeted inhibitors of this compound (HTS1) is a promising area of research for controlling the production of HC-toxin and mitigating its effects on host plants. These inhibitors could serve as valuable research tools to probe the function of HTS1 and as potential leads for the development of agrochemicals to protect crops from Cochliobolus carbonum.
A key target for the development of HTS1 inhibitors is the adenylation (A) domain, which is responsible for recognizing and activating the amino acid substrates. beilstein-journals.org The A-domain utilizes a two-step mechanism involving the formation of an aminoacyl-AMP intermediate. beilstein-journals.org Small molecules that mimic this intermediate or that bind to the active site of the A-domain can act as potent inhibitors. beilstein-journals.orgnih.gov One such class of inhibitors is the 5'-O-[N-(acyl)sulfamoyl]adenosines (acyl-AMS), which are bisubstrate analogs that have shown inhibitory activity against various A-domains. beilstein-journals.orgnih.gov
High-throughput screening (HTS) of chemical libraries is another approach to identify novel inhibitors of HTS1. nih.govmedcraveonline.combmglabtech.comox.ac.ukucsf.edu By developing a robust in vitro assay that measures the activity of HTS1 or its individual domains, it is possible to screen thousands of compounds for their ability to inhibit the enzyme. Hits from these screens can then be further characterized and optimized to improve their potency and selectivity. The development of such inhibitors would not only provide a means to control HC-toxin production but also serve as chemical probes to study the intricate mechanisms of non-ribosomal peptide synthesis.
Understanding Regulatory Networks Governing HTS1 Expression
The expression of this compound (HTS1) is tightly regulated as part of the larger TOX2 gene cluster, which contains the genes for HC-toxin biosynthesis. nih.govresearchgate.net Understanding the complex regulatory networks that govern the expression of HTS1 is crucial for comprehending the conditions under which HC-toxin is produced and its role in the pathogenicity of Cochliobolus carbonum.
A key player in this regulatory network is the TOXE gene, which encodes a pathway-specific transcription factor. nih.govnih.gov TOXE is required for the expression of several other TOX2 genes, but interestingly, it is not absolutely required for the expression of HTS1 itself. nih.gov This suggests a more complex regulatory mechanism involving multiple transcription factors and signaling pathways. The TOXE protein contains a bZIP basic DNA-binding motif and four ankyrin repeats, representing a novel class of fungal transcription factor. nih.gov TOXE recognizes a specific DNA sequence, the "tox-box," which is found in the promoter regions of the TOX2 genes it regulates. nih.gov
Future research should aim to identify other transcription factors that bind to the HTS1 promoter and regulate its expression. This could involve techniques such as yeast one-hybrid screens and chromatin immunoprecipitation (ChIP). Furthermore, elucidating the signaling pathways that control the activity of these transcription factors will provide a more complete understanding of how environmental cues, such as the presence of the host plant, influence HTS1 expression and HC-toxin production.
| Regulatory Element | Description | Role in HTS1 Expression |
| TOX2 locus | A complex genetic locus containing genes for HC-toxin biosynthesis | Houses the HTS1 gene and its regulatory elements |
| TOXE gene | Encodes a pathway-specific transcription factor | Regulates the expression of other TOX2 genes |
| "tox-box" | A specific DNA sequence in the promoters of TOX2 genes | Binding site for the TOXE transcription factor |
Broader Ecological and Evolutionary Significance of HTS1 and HC-Toxin Production
The production of HC-toxin, orchestrated by this compound (HTS1), has profound ecological and evolutionary implications for the producing fungus, Cochliobolus carbonum. HC-toxin is a host-selective toxin that acts as a key virulence factor, allowing the fungus to successfully infect its maize host. nih.govresearchgate.net The ability to produce HC-toxin provides a significant selective advantage to the fungus in its natural environment.
The evolutionary origin of the TOX2 gene cluster, including HTS1, is a subject of ongoing research. The presence of these genes in some fungal species and their absence in closely related species suggests that horizontal gene transfer may have played a role in their dissemination. nih.govresearchgate.net This is a process where genetic material is transferred between different species, and it is a significant driver of evolution in microorganisms. nih.govnih.govbiorxiv.orgwikipedia.orgresearchgate.net The acquisition of the TOX2 locus by an ancestral fungus could have led to a rapid shift in its pathogenic potential and host range.
Further comparative genomic studies of different fungal species, both HC-toxin producers and non-producers, will be essential to trace the evolutionary history of the TOX2 locus. Understanding the mechanisms of horizontal gene transfer and the selective pressures that have shaped the evolution of this gene cluster will provide valuable insights into the emergence of new plant pathogens and the co-evolutionary arms race between plants and their fungal adversaries. The ecological role of HC-toxin may also extend beyond its function as a virulence factor, potentially playing a role in inter-species competition or defense against other microorganisms. mdpi.com
Q & A
Q. What experimental approaches are recommended for studying the enzymatic activity of HC-toxin synthetase 1 (HTS1)?
To investigate HTS1's activity, employ heterologous expression systems (e.g., Saccharomyces cerevisiae or Escherichia coli) to produce recombinant HTS1, followed by in vitro assays using radiolabeled amino acids (e.g., L-Pro, D-Ala) to track substrate incorporation . Couple this with liquid chromatography-mass spectrometry (LC-MS) to confirm HC-toxin production . Include negative controls (e.g., enzyme-free reactions) and validate results via genetic complementation in Cochliobolus carbonum knockout strains .
Q. How can researchers resolve contradictions in reported kinetic parameters of HTS1?
Discrepancies in kinetic data (e.g., values) may arise from variations in enzyme purification protocols or assay conditions. Standardize methods by using homogeneous enzyme preparations (verified via SDS-PAGE and activity assays) and replicate experiments across multiple labs. Apply statistical tools (e.g., ANOVA) to assess variability and validate findings using orthogonal techniques like surface plasmon resonance (SPR) for substrate binding .
Q. What structural features of HTS1 are critical for its function as a nonribosomal peptide synthetase (NRPS)?
HTS1 contains four adenylation (A) domains that activate specific substrates: L-Pro, D-Ala, L-Ala, and 2-amino-9,10-epoxi-8-oxodecanoic acid . Use domain-swapping experiments to identify residues essential for substrate specificity (e.g., motif analysis of A domains) and validate via site-directed mutagenesis. Structural modeling (e.g., AlphaFold) can predict key binding pockets .
Advanced Research Questions
Q. How can computational methods elucidate the evolutionary relationships of HTS1 with other fungal NRPSs?
Perform phylogenomic analyses using tools like MEGA or RAxML to align conserved domains (e.g., condensation, adenylation, thiolation modules) of HTS1 with homologs from Alternaria alternata and Aspergillus spp. . Identify synteny blocks in fungal genomes to trace horizontal gene transfer events. Molecular dynamics (MD) simulations can further explore cofactor (e.g., NADPH) binding dynamics in resistance genes like maize HCTR1/2 .
Q. What experimental strategies are effective for studying HTS1's role in host-pathogen interactions?
Conduct dual RNA-seq during maize infection to profile HTS1 expression alongside host defense genes (e.g., Hm1/Hm2). Use CRISPR-Cas9 to generate HTS1 knockouts in C. carbonum and assess pathogenicity loss via lesion assays . Complement with heterologous expression in non-pathogenic fungi to test HC-toxin sufficiency for virulence .
Q. How can researchers address challenges in detecting HC-toxin in planta during infection studies?
Optimize extraction protocols using solvents like methanol:water (70:30) with 0.1% formic acid to stabilize the cyclic tetrapeptide. Employ high-resolution tandem MS (HR-MS/MS) with multiple reaction monitoring (MRM) for sensitive detection. Validate with isotopic labeling of HC-toxin in fungal cultures .
Q. What bioinformatic pipelines are recommended for annotating HTS1 domains in newly sequenced fungal genomes?
Use antiSMASH 7.0 for NRPS domain prediction and compare against curated databases (e.g., MIBiG). Manually inspect for conserved motifs (e.g., DXXXG in adenylation domains) using InterProScan. Phylogenetic trees of thiolation (T) domains can reveal evolutionary divergence from polyketide synthases .
Methodological Best Practices
Q. How should researchers design robust controls for HTS1 functional studies?
- Negative controls : Use HTS1 knockout strains or catalytically inactive mutants (e.g., Ser→Ala in thiolation domains).
- Positive controls : Include known HC-toxin producers or synthetic toxin standards.
- Technical replicates : Perform triplicate assays with independent enzyme preparations to account for batch variability .
Q. What statistical frameworks are appropriate for analyzing HTS1 expression data under stress conditions?
Apply linear mixed-effects models to account for biological vs. technical variation in qRT-PCR or RNA-seq data. Use Benjamini-Hochberg correction for multiple comparisons. For metabolomics, orthogonal partial least squares-discriminant analysis (OPLS-DA) can link HC-toxin levels to fungal virulence .
Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical handling of HC-toxin, a known virulence factor?
Follow biosafety level 2 (BSL-2) protocols for toxin production and disposal. Transparently report toxin concentrations in publications to prevent misuse. Collaborate with plant pathologists to assess ecological risks of engineered strains .
Q. What metadata should accompany HTS1-related datasets for reproducibility?
Include raw sequencing reads (NCBI SRA), LC-MS parameters (e.g., gradient, ionization mode), and enzyme purification steps (e.g., column buffers, elution profiles). Deposit structural models in the PDB and cite domain prediction tools (e.g., antiSMASH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
